

An In-depth Technical Guide to (1S)-Cyclopent-2-ene-1-carboxylic acid

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Compound of Interest

Compound Name: (1s)-Cyclopent-2-ene-1-carboxylic acid

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This technical guide provides a comprehensive overview of **(1S)-Cyclopent-2-ene-1-carboxylic acid**, including its chemical identity, physicochemical properties, enantioselective synthesis, and its relationship to biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Nomenclature

(1S)-Cyclopent-2-ene-1-carboxylic acid is a chiral carboxylic acid built upon a five-membered carbocyclic ring with a single point of unsaturation.

IUPAC Name: **(1S)-cyclopent-2-ene-1-carboxylic acid**[\[1\]](#)

Synonyms:[\[1\]](#)

- (S)-2-Cyclopentene-1-carboxylic acid
- SCHEMBL17827137
- DTXSID90987250
- AKOS006379446

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of **(1S)-Cyclopent-2-ene-1-carboxylic acid**.

Property	Value	Source
Molecular Formula	C ₆ H ₈ O ₂	PubChem[1]
Molecular Weight	112.13 g/mol	PubChem[1]
Exact Mass	112.052429494 Da	PubChem[1]
XLogP3	1.1	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Topological Polar Surface Area	37.3 Å ²	PubChem[1]
CAS Number	67886-24-2	PubChem[1]

Enantioselective Synthesis: Experimental Protocol

The enantioselective synthesis of **(1S)-Cyclopent-2-ene-1-carboxylic acid** can be achieved through a palladium-catalyzed asymmetric allylic alkylation (AAA) reaction. This methodology is a powerful tool for the construction of stereogenic centers. The general strategy involves the reaction of a nucleophile with an allylic substrate in the presence of a palladium catalyst and a chiral ligand.

General Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation

This protocol is based on established principles of the Trost-Van Vranken reaction for the synthesis of similar chiral cyclopentane derivatives.

Step 1: Preparation of the Catalyst A palladium precursor, such as Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$), is combined with a chiral phosphine ligand. The choice of ligand is crucial for inducing high enantioselectivity. A common class of ligands used for this type of transformation are the Trost ligands, such as (1R,2R)-N,N'-Bis(2'-diphenylphosphinobenzoyl)-1,2-diaminocyclohexane. The catalyst is typically prepared in situ in a dry, inert solvent like tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

Step 2: Asymmetric Alkylation A racemic or achiral cyclopentenyl substrate with a suitable leaving group, such as 3-chlorocyclopentene or cyclopent-2-en-1-yl acetate, is dissolved in the reaction solvent. A soft carbon nucleophile, typically a malonate derivative like dimethyl malonate, is deprotonated with a mild base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of potassium acetate) to form the enolate in situ. The solution of the palladium-chiral ligand complex is then added to the reaction mixture. The reaction is stirred at a controlled temperature (often ranging from 0 °C to room temperature) until completion, which is monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Step 3: Hydrolysis and Decarboxylation Upon completion of the alkylation, the resulting chiral diester is hydrolyzed. This is typically achieved by adding a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution and heating the mixture. This step saponifies the ester groups to form a dicarboxylate salt. Acidification of the reaction mixture (e.g., with HCl) leads to the formation of the diacid. Subsequent heating of the diacid induces decarboxylation, yielding the final product, **(1S)-Cyclopent-2-ene-1-carboxylic acid**.

Step 4: Purification The final product is purified using standard laboratory techniques, such as extraction, column chromatography on silica gel, and/or crystallization to yield the enantiomerically pure carboxylic acid.

Caption: General workflow for the enantioselective synthesis of **(1S)-Cyclopent-2-ene-1-carboxylic acid**.

Biological Context: The NF-κB Signaling Pathway

While the specific biological activity of **(1S)-Cyclopent-2-ene-1-carboxylic acid** is not extensively documented, the cyclopentenone structural motif is present in a class of potent

anti-inflammatory signaling molecules known as cyclopentenone prostaglandins (cyPGs). These molecules are known to modulate inflammatory responses, in part, by inhibiting the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3][4]

The NF- κ B pathway is a central regulator of inflammation.[3] In an unstimulated state, NF- κ B dimers are held inactive in the cytoplasm by inhibitor of κ B (I κ B) proteins. Pro-inflammatory stimuli, such as cytokines (e.g., TNF α) or pathogen-associated molecular patterns (PAMPs), trigger a signaling cascade that leads to the activation of the I κ B kinase (IKK) complex.[2][5][6] The IKK complex, composed of catalytic subunits IKK α and IKK β and a regulatory subunit NEMO (IKK γ), phosphorylates I κ B proteins.[2][4][7] This phosphorylation marks I κ B for ubiquitination and subsequent degradation by the proteasome. The degradation of I κ B frees NF- κ B, allowing it to translocate to the nucleus, where it binds to DNA and induces the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[3][8]

Cyclopentenone prostaglandins have been shown to directly inhibit the IKK β subunit, thereby preventing the phosphorylation and degradation of I κ B and blocking the activation of NF- κ B.[2] This mechanism highlights a potential area of interest for cyclopentene-based molecules in the development of anti-inflammatory therapeutics.

Caption: The NF- κ B signaling pathway and its potential inhibition by cyclopentenone-containing compounds.

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